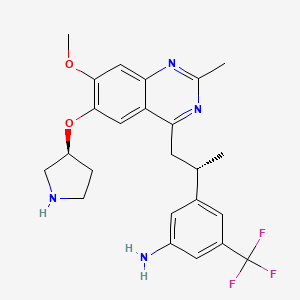

SOS1 Ligand intermediate-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H27F3N4O2 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

3-[(2S)-1-[7-methoxy-2-methyl-6-[(3S)-pyrrolidin-3-yl]oxyquinazolin-4-yl]propan-2-yl]-5-(trifluoromethyl)aniline |

InChI |

InChI=1S/C24H27F3N4O2/c1-13(15-7-16(24(25,26)27)9-17(28)8-15)6-20-19-10-23(33-18-4-5-29-12-18)22(32-3)11-21(19)31-14(2)30-20/h7-11,13,18,29H,4-6,12,28H2,1-3H3/t13-,18-/m0/s1 |

InChI Key |

LYAINEDDZVLPIU-UGSOOPFHSA-N |

Isomeric SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)C[C@H](C)C3=CC(=CC(=C3)N)C(F)(F)F)O[C@H]4CCNC4)OC |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)CC(C)C3=CC(=CC(=C3)N)C(F)(F)F)OC4CCNC4)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of SOS1 Ligand Intermediate-3 and Related SOS1 Binders

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of Son of Sevenless homolog 1 (SOS1) binders, with a specific focus on the conceptual role of molecules such as SOS1 Ligand intermediate-3. While detailed, proprietary data on "this compound" is not publicly available, its designation as a "SOS1 binder" used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) places it within a well-characterized class of molecules designed to interact with SOS1.[1][2] This guide will, therefore, elucidate the core mechanism of action applicable to this class of compounds, supported by data from extensively studied SOS1 inhibitors and detailed experimental protocols.

SOS1 is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins.[3] This activation is a critical step in the RAS/MAPK pathway, which governs cell proliferation, differentiation, and survival.[4] In numerous cancers, this pathway is hyperactivated due to mutations in RAS, making SOS1 an attractive therapeutic target.[4][5] Inhibitors and binders of SOS1 are designed to modulate this interaction, thereby controlling aberrant RAS signaling.

The SOS1-RAS Signaling Pathway and Mechanism of Inhibition

SOS1 facilitates the activation of RAS by catalyzing the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). This process converts RAS from its inactive, GDP-bound state to its active, GTP-bound state. Active RAS-GTP then engages with downstream effector proteins, such as RAF kinases, initiating a phosphorylation cascade that includes MEK and ERK, ultimately leading to the regulation of gene expression related to cell growth and survival.

SOS1 inhibitors, the class of compounds to which the active warhead derived from this compound belongs, function by disrupting the protein-protein interaction (PPI) between SOS1 and RAS.[4][6] These small molecules typically bind to a specific pocket on the catalytic domain of SOS1, adjacent to the RAS binding site.[4][7] This binding event sterically hinders the association of RAS with SOS1, preventing the nucleotide exchange process.[8] Consequently, RAS remains in its inactive GDP-bound state, the downstream MAPK signaling cascade is suppressed, and the proliferation of cancer cells driven by aberrant RAS signaling is inhibited.[4]

As an intermediate for PROTAC synthesis, this compound serves as the "warhead" that binds to the SOS1 protein. This warhead is then connected via a linker to a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL). The resulting PROTAC molecule brings SOS1 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of SOS1, thus eliminating its function.

Quantitative Data for Representative SOS1 Inhibitors

While specific quantitative data for this compound is not available, the following tables summarize key performance metrics for well-characterized, potent SOS1 inhibitors that bind to the same catalytic site. These data provide a benchmark for the expected activity of molecules in this class.

| Compound | SOS1-KRAS Interaction IC50 (nM) | Binding Affinity (KD) to SOS1 (nM) | Cellular pERK Inhibition IC50 (nM) | Reference |

| BAY-293 | 21 | 36 (ITC) | ~500 (K-562 cells) | [6] |

| BI-3406 | 3 | Not Reported | 10 (NCI-H358 cells) | [5] |

| MRTX0902 | 46 | 1.8 (Ki) | Not Reported | [9] |

| SOS1-IN-18 | 3.4 | 2.6 | 31 (H358 cells) | [2] |

Table 1: Biochemical and Cellular Potency of Representative SOS1 Inhibitors.

| Compound | Assay Method | Binding Affinity (KD) | Thermodynamic Parameters (ΔH, -TΔS) | Reference |

| Compound 1 (BAY-293 precursor) | ITC | 450 nM | ΔH: -14.1 kcal/mol, -TΔS: +5.5 kcal/mol | [4] |

| BAY-293 | ITC | 36 nM | Not Reported | [6] |

Table 2: Biophysical Characterization of SOS1 Inhibitor Binding.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of SOS1 binders. Below are protocols for key experiments used to characterize their mechanism of action.

SOS1-KRAS Protein-Protein Interaction Assay (HTRF)

This assay quantifies the ability of a compound to disrupt the interaction between SOS1 and KRAS.

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is used to detect the proximity of tagged SOS1 and KRAS proteins. A donor fluorophore on one protein excites an acceptor fluorophore on the other only when they are bound. An inhibitor will disrupt this interaction, leading to a decrease in the HTRF signal.[10][11]

Methodology:

-

Reagents:

-

Recombinant His-tagged SOS1 (e.g., aa 564-1049).

-

Recombinant Biotinylated KRAS-GDP (e.g., aa 2-169).

-

Anti-His antibody conjugated to a donor fluorophore (e.g., Terbium cryptate).

-

Streptavidin conjugated to an acceptor fluorophore (e.g., d2).

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 1 mM DTT, 0.1% BSA).

-

Test compound (e.g., this compound derived inhibitor).

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

-

In a 384-well plate, add KRAS-GDP, Anti-His-donor, and Streptavidin-acceptor to the assay buffer.

-

Add the diluted test compound or DMSO (vehicle control).

-

Initiate the reaction by adding the His-SOS1 protein.

-

Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at the emission wavelengths of the donor and acceptor.

-

-

Data Analysis:

-

Calculate the HTRF ratio (Acceptor emission / Donor emission).

-

Normalize the data to high (vehicle) and low (no SOS1) controls.

-

Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).[12][13]

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the protein (SOS1) in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

Methodology:

-

Sample Preparation:

-

Dialyze purified recombinant SOS1 protein and the test compound into the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP) to minimize heats of dilution.

-

Degas both protein and compound solutions immediately before the experiment.

-

Determine accurate concentrations of the protein and compound.

-

-

Instrument Setup:

-

Load the SOS1 solution (e.g., 10-20 µM) into the sample cell.

-

Load the test compound solution (e.g., 100-200 µM) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C) and stirring speed.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe, followed by a series of larger, spaced injections (e.g., 19 injections of 2 µL each).

-

Record the heat change after each injection until the binding sites are saturated.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to extract KD, n, and ΔH. Calculate ΔG and ΔS from these values.

-

GTP-RAS Pull-Down Assay

This assay measures the level of active, GTP-bound RAS in cells following treatment with a SOS1 inhibitor.

Principle: A protein domain that specifically binds to the active (GTP-bound) conformation of RAS, such as the RAS-binding domain (RBD) of RAF1, is immobilized on agarose beads. These beads are used to "pull down" active RAS from cell lysates. The amount of pulled-down RAS is then quantified by Western blotting.[3][14]

Methodology:

-

Cell Treatment and Lysis:

-

Culture cells (e.g., a KRAS-mutant cancer cell line) to 70-80% confluency.

-

Treat the cells with the SOS1 inhibitor or vehicle (DMSO) for a specified time (e.g., 2-24 hours).

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors).

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Pull-Down:

-

Normalize the protein concentration of the lysates.

-

Incubate a portion of the lysate with RAF1-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

As a control, save a fraction of the total lysate for input analysis.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specific binders.

-

Elute the bound proteins by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Western Blotting:

-

Separate the eluted proteins and the total lysate controls by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a pan-RAS antibody.

-

Detect the signal using an appropriate secondary antibody and chemiluminescence.

-

Quantify the band intensities to determine the relative amount of active RAS in treated versus control cells.

-

Conclusion

This compound is a key component for the synthesis of advanced therapeutics like PROTACs, designed to eliminate the SOS1 protein. Its function as a "SOS1 binder" places it within the broader class of SOS1 inhibitors that act by disrupting the critical SOS1-RAS protein-protein interaction. The core mechanism of action involves preventing the GDP-to-GTP exchange on RAS, thereby inhibiting the oncogenic RAS/MAPK signaling pathway. The characterization of such binders requires a multi-faceted approach, employing biochemical, biophysical, and cellular assays to confirm their binding, mechanism, and functional effects. The protocols and data presented in this guide provide a robust framework for researchers and drug developers working to target this crucial node in cancer signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. media.cellsignal.com [media.cellsignal.com]

- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Practical Fragments: Stabilizing and destabilizing SOS1-RAS interactions [practicalfragments.blogspot.com]

- 9. rcsb.org [rcsb.org]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nuvisan.com [nuvisan.com]

- 13. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cellbiolabs.com [cellbiolabs.com]

An In-depth Technical Guide on SOS1 Binders for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the core principles and methodologies for characterizing binders of the Son of sevenless homolog 1 (SOS1) protein. While the topic of interest is "SOS1 Ligand intermediate-3," publicly available scientific literature does not provide specific quantitative data for this particular molecule. Therefore, to fulfill the requirements of this guide, we will use BI-3406 , a well-characterized SOS1 inhibitor, as a representative example to illustrate the data presentation, experimental protocols, and signaling pathways. This compound is recognized as a binder for SOS1 and serves as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]

Introduction to SOS1 as a Therapeutic Target

Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins.[3][4] By catalyzing the exchange of GDP for GTP on RAS, SOS1 switches on RAS signaling, a pathway frequently deregulated in human cancers. The RAS signaling cascade, including the downstream MAPK/ERK pathway, governs essential cellular processes such as proliferation, differentiation, and survival.[3] Consequently, inhibiting the interaction between SOS1 and RAS presents a compelling therapeutic strategy for cancers driven by aberrant RAS activation.

Quantitative Data Presentation: Characterization of a Representative SOS1 Binder (BI-3406)

The following tables summarize the key quantitative data for the representative SOS1 inhibitor, BI-3406. This data is crucial for assessing the potency and efficacy of potential drug candidates.

Table 1: Biochemical and Biophysical Characterization of BI-3406

| Assay Type | Parameter | Value (nM) | Reference |

| SOS1:KRAS Interaction Assay | IC₅₀ | 9.7 | [5] |

| Surface Plasmon Resonance (SPR) | K_D | ~10 | [5] |

Table 2: Cellular Activity of BI-3406

| Cell Line | Assay Type | Parameter | Value (nM) | Reference |

| NCI-H358 (KRAS G12C) | Cell Proliferation | IC₅₀ | 16 | [2][6] |

| Mia Paca-2 (KRAS G12C) | Cell Proliferation | IC₅₀ | 17 | [2][6] |

| H358 | ERK Phosphorylation (pERK) | IC₅₀ | 31 | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used in the characterization of SOS1 binders.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for SOS1:KRAS Interaction

This assay is used to quantify the inhibition of the protein-protein interaction between SOS1 and KRAS in a high-throughput format.

Principle: The assay measures the disruption of the interaction between His-tagged SOS1 and GST-tagged KRAS. A terbium-cryptate-labeled anti-His antibody (donor) and a d2-labeled anti-GST antibody (acceptor) are used. When the antibodies are in close proximity due to the SOS1:KRAS interaction, FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., DPBS, 0.1% BSA, 0.05% Tween 20). Dilute His-SOS1, GST-KRAS, and the test compound to desired concentrations in the assay buffer.

-

Reaction Setup: In a 384-well microplate, add GST-KRAS (e.g., 37.5 nM final concentration) and GDP (e.g., 10 µM final concentration).

-

Add serial dilutions of the test compound (e.g., BI-3406).

-

Add His-SOS1 (e.g., 18 nM final concentration) to initiate the binding reaction.

-

Incubate the plate at room temperature (e.g., 24°C) for 1 hour.[7]

-

Detection: Add a pre-mixed solution of anti-His-Tb cryptate and anti-GST-d2 antibodies.

-

Incubate for 1 hour at room temperature in the dark.

-

Data Acquisition: Read the TR-FRET signal on a compatible plate reader (excitation at 337 nm, emission at 620 nm and 665 nm).

-

Data Analysis: Calculate the ratio of the fluorescence at 665 nm to that at 620 nm. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between a ligand and an analyte.

Principle: One interacting partner (ligand, e.g., SOS1) is immobilized on a sensor chip. The other partner (analyte, e.g., the SOS1 binder) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected in real-time as a change in resonance units (RU).

Protocol:

-

Chip Preparation: Immobilize avi-tagged SOS1 catalytic domain onto a streptavidin-coated sensor chip to a level of approximately 6000 RU.[8]

-

Analyte Preparation: Prepare a dilution series of the test compound in running buffer (e.g., 0.01 M HEPES, 0.15 M NaCl, 0.05% v/v Surfactant P20, 2% DMSO).[8]

-

Binding Measurement:

-

Inject the different concentrations of the test compound over the sensor surface at a constant flow rate (e.g., 50 µL/minute) to monitor the association phase.[8]

-

Inject running buffer without the analyte to monitor the dissociation phase.

-

-

Regeneration: If necessary, inject a regeneration solution to remove the bound analyte and prepare the surface for the next cycle.

-

Data Analysis: Use a 1:1 kinetic binding model to fit the sensorgram data and determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K_D = kₔ/kₐ).[9]

Western Blot for Cellular ERK Phosphorylation (pERK)

This assay determines the effect of the SOS1 binder on the downstream signaling of the RAS-MAPK pathway by measuring the levels of phosphorylated ERK.

Principle: Cells are treated with the SOS1 binder, and cell lysates are then subjected to SDS-PAGE to separate proteins by size. Specific antibodies are used to detect the levels of phosphorylated ERK (pERK) and total ERK. A decrease in the pERK/total ERK ratio indicates inhibition of the pathway.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., NCI-H358) and allow them to adhere. Serum-starve the cells to reduce basal pERK levels, then treat with various concentrations of the SOS1 binder for a specified time.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against pERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.[10]

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of pERK to total ERK and normalize to the vehicle-treated control. Determine the IC₅₀ value from the dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of the SOS1 binder and incubate for the desired period (e.g., 72 hours).

-

MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent reagent) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the percentage of cell growth inhibition. Determine the IC₅₀ value from the dose-response curve.

Mandatory Visualizations

SOS1 Signaling Pathway

Caption: The canonical SOS1-mediated RAS/MAPK signaling pathway.

Experimental Workflow for SOS1 Binder Characterization

Caption: A typical workflow for the characterization of SOS1 binders.

Logical Relationship for PROTAC Synthesis

Caption: Logical components for the synthesis of a SOS1 PROTAC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AID 1963535 - SOS1 GDP TR-FRET Assay from US Patent US20240092803: "BRIDGED COMPOUNDS AS KRAS G12D INHIBITOR AND DEGRADER AND THE USE THEREOF" - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Assay in Summary_ki [bindingdb.org]

- 9. reactionbiology.com [reactionbiology.com]

- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Critical Role of SOS1 in KRAS-Mutant Cancer Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the KRAS gene are among the most prevalent oncogenic drivers in human cancers, yet direct inhibition of mutant KRAS proteins has proven to be a formidable challenge. This has led to a paradigm shift towards targeting key regulators of KRAS signaling. Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF), has emerged as a critical node in the activation of both wild-type and mutant KRAS. This technical guide provides an in-depth exploration of the role of SOS1 in KRAS-mutant cancer signaling pathways, detailing its mechanism of action, the therapeutic rationale for its inhibition, and the current landscape of SOS1-targeted drug discovery. We present a comprehensive overview of key experimental methodologies, quantitative data on the efficacy of SOS1 inhibitors, and detailed signaling pathway diagrams to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

The SOS1-KRAS Axis: A Master Regulator of Oncogenic Signaling

SOS1 is a ubiquitously expressed protein that plays a pivotal role in the activation of RAS family proteins, including KRAS.[1] It functions as a GEF, catalyzing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on KRAS, thereby switching it from an inactive to an active, signal-transducing state.[1][2] This activation is a critical upstream event for multiple oncogenic signaling cascades, most notably the mitogen-activated protein kinase (MAPK/ERK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways.[3][4]

In KRAS-mutant cancers, the intrinsic GTPase activity of KRAS is impaired, leading to its constitutive activation. However, these tumors often remain dependent on SOS1 for maximal signaling output and for the activation of wild-type RAS isoforms, which can contribute to tumor growth and survival.[5] Furthermore, SOS1 is a key component of the feedback and feedforward loops that regulate RAS signaling, making it an attractive therapeutic target. Inhibition of SOS1 can disrupt these signaling networks, reduce the levels of active KRAS-GTP, and consequently suppress downstream oncogenic signaling.[6]

Signaling Pathways and Experimental Workflows

SOS1-Mediated KRAS Activation and Downstream Signaling

The canonical pathway of SOS1-mediated KRAS activation begins with the stimulation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the recruitment of the adaptor protein GRB2, which in turn recruits SOS1 to the plasma membrane, bringing it into proximity with KRAS.[2] SOS1 then engages with GDP-bound KRAS, inducing a conformational change that facilitates the release of GDP and the subsequent binding of the more abundant cellular GTP. Active, GTP-bound KRAS then interacts with and activates a host of downstream effector proteins.

Caption: SOS1-mediated KRAS activation and downstream signaling pathways.

Experimental Workflow for Assessing SOS1 Inhibitor Activity

A typical preclinical workflow to evaluate the efficacy of a novel SOS1 inhibitor involves a series of in vitro and in vivo assays. This workflow is designed to confirm target engagement, assess cellular activity, and determine anti-tumor efficacy.

Caption: Preclinical workflow for SOS1 inhibitor evaluation.

Quantitative Data on SOS1 Inhibitors

Several small molecule inhibitors targeting the SOS1-KRAS interaction have been developed and have shown promising preclinical activity. The following tables summarize key quantitative data for some of the most well-characterized SOS1 inhibitors.

In Vitro Potency of SOS1 Inhibitors

| Inhibitor | Target | Assay Type | IC50 (nM) | Reference(s) |

| BI-3406 | SOS1-KRAS Interaction | Biochemical | 6 | [7] |

| RAS-GTP levels (NCI-H358) | Cellular | 83 | [6] | |

| pERK levels (MIA PaCa-2) | Cellular | 57 | [6] | |

| BAY-293 | KRAS-SOS1 Interaction | Biochemical | 21 | [8] |

| RAS activation (HeLa) | Cellular | 410 | [9] | |

| pERK levels (K-562) | Cellular | 180 | [9] | |

| MRTX0902 | SOS1-KRAS Interaction | Biochemical | 46 | [10] |

| pERK levels (MKN1) | Cellular | 29 | [10] |

Anti-proliferative Activity of SOS1 Inhibitors in KRAS-Mutant Cell Lines

| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) | Reference(s) |

| BI-3406 | A549 | G12S | 263 | [7] |

| NCI-H358 | G12C | <100 | [11] | |

| MIA PaCa-2 | G12C | <100 | [11] | |

| SW620 | G12V | <100 | [11] | |

| BAY-293 | NCI-H358 | G12C | 3480 | [9] |

| Calu-1 | G12C | 3190 | [2] | |

| MRTX0902 | MIA PaCa-2 | G12C | - | - |

| NCI-H1435 | NF1 mutant | - | [12] |

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

In Vivo Efficacy of SOS1 Inhibitors

| Inhibitor | Xenograft Model | KRAS Mutation | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |

| BI-3406 | A549 | G12S | 50 mg/kg b.i.d. | 66% | [11] |

| MIA PaCa-2 | G12C | 50 mg/kg b.i.d. | 87% | [11] | |

| MRTX0902 | MIA PaCa-2 | G12C | 50 mg/kg b.i.d. | 53% | [13] |

| NCI-H1435 | NF1 mutant | 50 mg/kg b.i.d. | Significant TGI | [12] |

Key Experimental Protocols

RAS-GTP Pulldown Assay

This assay is used to specifically measure the levels of active, GTP-bound RAS in cell lysates.

Protocol:

-

Cell Lysis: Culture cells to 70-80% confluency. After desired treatment, wash cells with ice-cold PBS and lyse with a magnesium-containing lysis buffer (MLB).[14]

-

Clarification: Centrifuge the lysates at 14,000 x g for 5-10 minutes at 4°C to pellet cellular debris.

-

Affinity Pulldown: Incubate the clarified lysates with a GST-tagged RAS-binding domain (RBD) of an effector protein (e.g., RAF1) conjugated to glutathione-agarose beads for 1 hour at 4°C with gentle rotation.[14]

-

Washing: Pellet the beads by centrifugation and wash three times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using a pan-RAS or KRAS-specific antibody.

Western Blot for Phospho-ERK (pERK)

This method is used to quantify the phosphorylation status of ERK, a key downstream indicator of MAPK pathway activation.

Protocol:

-

Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% or 12% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Normalize the p-ERK signal to total ERK or a housekeeping protein like GAPDH or β-actin.[5]

SOS1-KRAS Protein-Protein Interaction (PPI) Assay

This assay is designed to identify and characterize inhibitors that disrupt the interaction between SOS1 and KRAS. A common high-throughput method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Protocol:

-

Reagent Preparation: Prepare tagged recombinant human SOS1 (e.g., with Tag2) and KRAS (e.g., with Tag1) proteins. Prepare anti-Tag antibodies labeled with HTRF donor (e.g., Terbium cryptate) and acceptor (e.g., XL665) fluorophores.[15][16]

-

Assay Plate Setup: Dispense test compounds into a low-volume 384-well plate.

-

Protein Incubation: Add a pre-mixed solution of GTP and Tag1-KRAS protein, followed by the Tag2-SOS1 protein to the wells.

-

Detection Reagent Addition: Add the HTRF detection reagents (anti-Tag1-Terbium and anti-Tag2-XL665).

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow for protein interaction and antibody binding.

-

Signal Reading: Read the HTRF signal on a compatible plate reader. A decrease in the HTRF signal indicates inhibition of the SOS1-KRAS interaction.

Conclusion and Future Directions

Targeting SOS1 represents a promising therapeutic strategy for the treatment of KRAS-mutant cancers. SOS1 inhibitors have demonstrated the ability to reduce KRAS activation, suppress downstream signaling, and inhibit tumor growth in preclinical models. The combination of SOS1 inhibitors with direct KRAS inhibitors (e.g., for KRAS G12C) or with inhibitors of downstream effectors like MEK has shown synergistic anti-tumor activity, providing a strong rationale for their clinical development.[17][18]

Future research will focus on optimizing the pharmacological properties of SOS1 inhibitors, identifying predictive biomarkers of response, and exploring novel combination strategies to overcome intrinsic and acquired resistance. A deeper understanding of the complex interplay between SOS1, different KRAS mutants, and the tumor microenvironment will be crucial for the successful clinical translation of this exciting class of targeted therapies. This technical guide provides a solid foundation for researchers and clinicians working to advance the development of SOS1-targeted therapies for patients with KRAS-driven malignancies.

References

- 1. Differences in signaling patterns on PI3K inhibition reveal context specificity in KRAS mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. | BioWorld [bioworld.com]

- 12. verastem.com [verastem.com]

- 13. Design and Discovery of MRTX0902, a Potent, Selective, Brain-Penetrant, and Orally Bioavailable Inhibitor of the SOS1:KRAS Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. revvity.com [revvity.com]

- 16. revvity.com [revvity.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary in vitro studies of SOS1 Ligand intermediate-3

An In-Depth Technical Guide on the Preliminary In Vitro Studies of a Representative SOS1 Ligand: BI-3406

This guide provides a comprehensive overview of the preliminary in vitro evaluation of BI-3406, a potent and selective inhibitor of Son of Sevenless 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, which are central to cell signaling pathways controlling growth, proliferation, and differentiation.[1][2] Dysregulation of the RAS signaling pathway is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[3][4] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of SOS1 inhibitors.

Data Presentation

The following tables summarize the quantitative data from key in vitro studies of the SOS1 inhibitor BI-3406.

Table 1: Biochemical Activity of BI-3406

| Assay Type | Target Interaction | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| HTRF PPI Assay | KRAS G12C / SOS1 | 31 | - | - |

Source: Data adapted from publicly available research on BI-3406.[5]

Table 2: Cellular Activity of a Representative SOS1 Inhibitor (Compound 21)

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H358 | Lung Adenocarcinoma | 16 |

| Mia Paca-2 | Pancreatic Cancer | 17 |

Source: Data for a potent SOS1 inhibitor, compound 21, demonstrating in vitro antiproliferative activity.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Protein-Protein Interaction (PPI) Assay

This assay is designed to measure the inhibitory effect of compounds on the interaction between KRAS G12C and SOS1.

Materials:

-

Test compounds (e.g., BI-3406) dissolved in DMSO.

-

Positive control (e.g., a known SOS1 inhibitor).

-

KRAS G12C protein.

-

SOS1 protein.

-

HTRF detection reagents.

-

Assay buffer.

-

Microplates.

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in DMSO.

-

Dispense the diluted compounds into the wells of a microplate.

-

Add the KRAS G12C and SOS1 proteins to the wells.

-

Incubate the plate to allow for the protein-protein interaction and compound binding to occur.

-

Add the HTRF detection reagents according to the manufacturer's instructions.

-

Incubate the plate to allow the detection signal to develop.

-

Read the fluorescence at the appropriate wavelengths using an HTRF-compatible plate reader.

-

Calculate the percentage of inhibition based on the signals from the control wells (no inhibitor) and wells with the test compounds.

-

Determine the IC50 value by fitting the dose-response data to a suitable model. A Z'-score above 0.5 indicates a reliable and accurate assay.[5]

Cell Proliferation Assay

This assay measures the antiproliferative activity of SOS1 inhibitors in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., NCI-H358, Mia Paca-2).

-

Cell culture medium and supplements.

-

Test compounds.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

Microplates.

Procedure:

-

Seed the cancer cells in microplates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to the wells according to the manufacturer's protocol.

-

Measure the luminescence or absorbance using a plate reader to determine the number of viable cells.

-

Calculate the percentage of cell growth inhibition relative to untreated control cells.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Mandatory Visualization

SOS1 Signaling Pathway and Inhibition

The following diagram illustrates the role of SOS1 in the RAS/MAPK signaling pathway and the mechanism of action of SOS1 inhibitors. SOS1 is recruited to the plasma membrane by the adaptor protein Grb2, where it facilitates the exchange of GDP for GTP on RAS, leading to RAS activation.[7] Activated RAS then triggers downstream signaling cascades, such as the RAF/MEK/ERK pathway, which promotes cell proliferation and survival.[1][2] SOS1 inhibitors block the interaction between SOS1 and RAS, thereby preventing RAS activation.[8]

Caption: SOS1 in the RAS/MAPK signaling pathway and its inhibition.

Experimental Workflow for In Vitro Characterization of SOS1 Inhibitors

The diagram below outlines a typical workflow for the in vitro characterization of a novel SOS1 inhibitor.

Caption: In vitro characterization workflow for SOS1 inhibitors.

References

- 1. SOS1 gene: MedlinePlus Genetics [medlineplus.gov]

- 2. medlineplus.gov [medlineplus.gov]

- 3. SOS signaling in RAS-mutated cancers | Frederick National Laboratory [frederick.cancer.gov]

- 4. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel SOS1 inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Development of Potent SOS1 Inhibitors with Effective Antitumor Activities In Vitro/In Vivo. | Semantic Scholar [semanticscholar.org]

- 7. rupress.org [rupress.org]

- 8. researchgate.net [researchgate.net]

Investigating the Specificity of SOS1 Ligand Intermediate-3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SOS1 Ligand intermediate-3, a crucial binder for the Son of Sevenless 1 (SOS1) protein. While specific quantitative binding data for this intermediate is not publicly available, this document elucidates its role as a foundational scaffold for developing highly specific SOS1-targeting therapeutics, particularly Proteolysis-targeting chimeras (PROTACs). We will explore the methodologies used to assess specificity and the broader context of the SOS1 signaling pathway.

Introduction to SOS1 and its Role in Signal Transduction

Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in the activation of RAS proteins.[1][2] By catalyzing the exchange of GDP for GTP on RAS, SOS1 switches RAS to its active state, thereby initiating downstream signaling cascades like the MAPK/ERK pathway.[1] This pathway is fundamental in regulating cell proliferation, differentiation, and survival.[2] Dysregulation of the RAS/MAPK pathway, often due to mutations in RAS genes, is a hallmark of many human cancers, making SOS1 an attractive therapeutic target.[1] Inhibiting the SOS1-RAS interaction can prevent the activation of RAS, thereby blocking oncogenic signaling.[1]

This compound: A Building Block for Targeted Degradation

This compound, also referred to as Compound 5, is recognized as a binder of the SOS1 protein.[3][4] Its primary application is in the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of a target protein.[3][4] In this context, this compound serves as the "warhead" that specifically recognizes and binds to SOS1. This warhead is then connected via a linker to a ligand for an E3 ubiquitin ligase, such as cereblon (recruited by pomalidomide).[3][4] The resulting PROTAC molecule brings SOS1 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of SOS1 by the proteasome.

The specificity of the resulting PROTAC is a critical determinant of its therapeutic efficacy and safety profile. While the intrinsic binding affinity of this compound is a key starting point, the overall specificity of the final PROTAC is influenced by the entire molecular structure, including the linker and the E3 ligase ligand.

Quantitative Data on Related SOS1-Targeting Compounds

While specific binding affinities for this compound are not available in the public domain, data from structurally related and derivative compounds highlight the potential for high-affinity and specific interactions with SOS1. This data provides a benchmark for the expected performance of molecules derived from this intermediate.

| Compound Name/Type | Target(s) | Method | Affinity/Activity Metric | Value | Reference |

| PROTAC P7 | SOS1 degrader | Immunoblotting | SOS1 Degradation | Up to 92% in CRC cell lines | [5] |

| PROTAC SIAIS562055 | SOS1 degrader | Proteomics | Specific SOS1 degradation | High specificity observed | [6] |

| BI-3406 | SOS1 inhibitor | Biochemical Assay | IC50 vs SOS1::KRAS(G12C) | 8.3 nM | [7] |

| Compound 37 | SOS1 inhibitor | Biochemical Assay | IC50 vs SOS1 | Low single-digit nM | [8] |

| Compound 13c | SOS1 inhibitor | Biochemical Assay | IC50 vs SOS1::KRAS | 3.9 nM | [9] |

| BAY-293 (Compound 23) | SOS1 inhibitor | ITC | KD | 36 nM | [10] |

| SOS1 activator 2 | SOS1 activator | Not specified | Kd | 9 nM | [3] |

CRC: Colorectal Cancer; IC50: Half-maximal inhibitory concentration; KD: Dissociation constant; ITC: Isothermal Titration Calorimetry.

Experimental Protocols for Determining Specificity

The specificity of a ligand like this compound and its derivatives is assessed through a combination of biophysical, biochemical, and cell-based assays. Below are detailed methodologies for key experiments.

Biophysical Assays for Direct Binding Affinity

4.1.1. Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard technique for characterizing the thermodynamics of binding interactions in solution.[11] It directly measures the heat released or absorbed during the binding of a ligand to a protein, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[11]

-

Protocol:

-

Prepare a solution of purified, recombinant SOS1 protein in a suitable buffer (e.g., PBS or HEPES-based buffer) at a known concentration (typically in the low µM range).

-

Prepare a solution of the ligand (e.g., this compound) at a concentration 10-20 times that of the protein in the same buffer.

-

Load the protein solution into the sample cell of the ITC instrument and the ligand solution into the injection syringe.

-

Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat changes.

-

Integrate the heat-change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.

-

4.1.2. Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

-

Protocol:

-

Immobilize purified SOS1 protein onto a sensor chip (e.g., via amine coupling).

-

Prepare a series of dilutions of the ligand in a suitable running buffer.

-

Inject the ligand solutions over the sensor chip surface at a constant flow rate and monitor the binding response in real-time.

-

After the association phase, flow running buffer over the chip to monitor the dissociation of the ligand.

-

Fit the association and dissociation curves to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Structural Analysis of Binding Mode

4.2.1. X-ray Crystallography

X-ray crystallography provides high-resolution structural information about the protein-ligand complex, revealing the precise binding site and the key molecular interactions.[1]

-

Protocol:

-

Co-crystallize the purified SOS1 protein with the ligand. This involves screening a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature).

-

Once suitable crystals are obtained, expose them to a high-intensity X-ray beam.

-

Collect the diffraction data and process it to generate an electron density map.

-

Build and refine a model of the protein-ligand complex that fits the electron density map to visualize the binding mode at an atomic level.[1]

-

Cellular Assays for Target Engagement and Specificity

4.3.1. Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the direct binding of a ligand to its target protein in a cellular environment. The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature.

-

Protocol:

-

Treat intact cells or cell lysates with the ligand or a vehicle control.

-

Heat the samples across a range of temperatures.

-

After heating, lyse the cells (if not already done) and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble SOS1 protein remaining at each temperature by Western blotting.

-

A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement.

-

4.3.2. Global Proteomics (for PROTACs)

For PROTACs derived from this compound, global proteomics is a powerful method to assess their specificity on a proteome-wide scale.

-

Protocol:

-

Treat cells with the PROTAC or a vehicle control for a specified time.

-

Lyse the cells and digest the proteins into peptides.

-

Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Quantify the relative abundance of thousands of proteins between the treated and control samples.

-

A highly specific PROTAC will show significant downregulation only of the target protein (SOS1) and minimal changes in the levels of other proteins.[5]

-

Visualizations

SOS1 Signaling Pathway

References

- 1. drughunter.com [drughunter.com]

- 2. rcsb.org [rcsb.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design and Structural Optimization of Orally Bioavailable SOS1 Inhibitors for the Treatment of KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. nuvisan.com [nuvisan.com]

The Dawn of SOS1 Inhibition: A Technical Guide to Early Small Molecule Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on small molecule inhibitors of Son of Sevenless 1 (SOS1), a critical guanine nucleotide exchange factor (GEF) for RAS proteins. The overactivation of the RAS signaling pathway is implicated in up to 30% of all human cancers, making the disruption of the SOS1-RAS interaction a compelling therapeutic strategy. This document provides a comprehensive overview of the key early discoveries, quantitative data on seminal compounds, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Core Concepts in Early SOS1 Inhibitor Discovery

The central dogma of early SOS1 inhibitor development revolves around the disruption of the protein-protein interaction (PPI) between SOS1 and KRAS.[1][2] SOS1 facilitates the exchange of GDP for GTP on RAS proteins, switching them to an active, signal-transducing state.[3][4] Early research efforts focused on identifying small molecules that could bind to a pocket on SOS1, thereby preventing its engagement with KRAS and locking RAS in its inactive, GDP-bound form.[5][6] This approach offered a promising avenue to attenuate the entire RAS-RAF-MEK-ERK signaling cascade, which is a major driver of cell proliferation and survival in many cancers.[1]

Quantitative Data on Early SOS1 Inhibitors

The following tables summarize the biochemical and cellular potencies of key early-stage small molecule SOS1 inhibitors. These compounds laid the groundwork for the development of more advanced clinical candidates.

Table 1: Biochemical Potency of Early SOS1 Inhibitors

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| BAY-293 | KRAS-SOS1 Interaction | SOS1 | 21 | [7][8] |

| BI-3406 | SOS1-KRASG12D Interaction | SOS1 | Single-digit nM | [5] |

| SOS1-KRASG12C Interaction | SOS1 | Single-digit nM | [5] | |

| NSC-658497 | SOS1-catalyzed Nucleotide Exchange | SOS1 | 15,400 | [9] |

Table 2: Cellular Activity of Early SOS1 Inhibitors

| Compound | Cell Line | Assay | IC50 | Reference |

| BAY-293 | HeLa | RAS Activation | Submicromolar | [10][11] |

| K-562 | pERK Inhibition | Efficient Inhibition | [10] | |

| Calu-1 (KRASG12C) | pERK Inhibition | ~50% reduction | [10] | |

| BI-3406 | Panel of KRAS-driven cancer cell lines | pERK Inhibition | Potent Inhibition | [5] |

| NSC-658497 | Fibroblasts, Prostate cancer cells, HeLa cells | Cell Proliferation | Dose-dependent inhibition | [9] |

Signaling Pathways and Experimental Workflows

To visually articulate the complex biological and experimental processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: The SOS1-RAS-MAPK signaling pathway and the point of intervention for small molecule SOS1 inhibitors.

Caption: A generalized workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay to screen for SOS1 inhibitors.

Caption: A standard workflow for assessing the inhibition of ERK phosphorylation in cells treated with SOS1 inhibitors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in early SOS1 inhibitor research.

SOS1-KRAS Interaction Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is designed to measure the ability of a compound to disrupt the interaction between SOS1 and KRAS.[6][12]

-

Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET) between a donor fluorophore conjugated to one binding partner and an acceptor fluorophore on the other. Disruption of the interaction by an inhibitor leads to a decrease in the FRET signal.

-

Materials:

-

Recombinant human SOS1 protein (catalytic domain)

-

Recombinant human KRAS protein (GDP-loaded)

-

Europium cryptate-labeled anti-tag antibody (e.g., anti-GST, if using GST-tagged protein)

-

XL665-labeled anti-tag antibody (e.g., anti-His, if using His-tagged protein)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1% BSA)

-

Test compounds dissolved in DMSO

-

384-well low-volume microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In the microplate, add the test compound or DMSO (for control wells).

-

Add the SOS1 protein and KRAS-GDP protein to the wells.

-

Add the donor and acceptor-labeled antibodies.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.

-

Read the fluorescence at the appropriate wavelengths for the donor and acceptor fluorophores on an HTRF-compatible plate reader.

-

Calculate the HTRF ratio and determine the percent inhibition for each compound concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

SOS1-Mediated Nucleotide Exchange Assay

This biochemical assay measures the ability of an inhibitor to block the SOS1-catalyzed exchange of GDP for a fluorescently labeled GTP analog on KRAS.[13][14]

-

Principle: The fluorescence properties of a GTP analog (e.g., BODIPY-GTP) change upon binding to KRAS. The rate of this change is proportional to the nucleotide exchange activity of SOS1.

-

Materials:

-

Recombinant human SOS1 protein (catalytic domain)

-

Recombinant human KRAS protein (pre-loaded with GDP)

-

Fluorescent GTP analog (e.g., BODIPY-FL-GTP)

-

Non-fluorescent GTP (in excess)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

Black, low-volume microplates

-

-

Procedure:

-

In the microplate, add the test compound or DMSO.

-

Add the KRAS-GDP protein.

-

Initiate the reaction by adding a mixture of SOS1 protein and the fluorescent GTP analog.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

The initial rate of the reaction is calculated from the linear phase of the fluorescence curve.

-

Determine the percent inhibition of the reaction rate at various compound concentrations.

-

Calculate the IC50 value from a dose-response curve.

-

Cellular Phospho-ERK (pERK) Inhibition Assay

This cell-based assay assesses the functional consequence of SOS1 inhibition by measuring the phosphorylation status of ERK, a key downstream effector in the RAS signaling pathway.[10]

-

Principle: Inhibition of SOS1 prevents RAS activation, leading to a decrease in the phosphorylation of ERK (pERK). The levels of pERK and total ERK are quantified by Western blotting.

-

Materials:

-

Cancer cell line with a functional RAS-MAPK pathway (e.g., HeLa, K-562)

-

Cell culture medium and supplements

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO for a specified duration (e.g., 1-24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against pERK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK as a loading control.

-

Quantify the band intensities using densitometry software and normalize the pERK signal to the total ERK signal.

-

Determine the concentration-dependent inhibition of ERK phosphorylation.

-

This guide provides a foundational understanding of the early research into small molecule SOS1 inhibitors. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and oncology. The pioneering work on compounds like BAY-293, BI-3406, and NSC-658497 has paved the way for the ongoing clinical development of SOS1 inhibitors as a promising new class of anti-cancer therapeutics.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. BI-3406, a Potent and Selective SOS1-KRAS Interaction Inhibitor, Is Effective in KRAS-Driven Cancers through Combined MEK Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction PMID: 30683722 | MCE [medchemexpress.cn]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS-SOS1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Discovery of novel SOS1 inhibitors using machine learning - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00063C [pubs.rsc.org]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of SOS1 PROTACs Utilizing SOS1 Ligand Intermediate-3

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) targeting the Son of Sevenless homolog 1 (SOS1) protein, utilizing a commercially available SOS1 Ligand intermediate-3. It also includes methodologies for the subsequent cellular evaluation of these PROTACs for protein degradation and anti-proliferative activity.

Introduction to SOS1 Targeting with PROTACs

Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling by activating RAS proteins.[1] The conversion of inactive, GDP-bound RAS to its active, GTP-bound state is a critical step in multiple signaling cascades, including the MAPK pathway (RAS-RAF-MEK-ERK), which regulates cell proliferation, survival, and differentiation.[2] Dysregulation of the RAS-MAPK pathway, often driven by mutations in KRAS, is a hallmark of numerous human cancers.[3]

Targeting SOS1 presents an attractive therapeutic strategy for KRAS-mutant cancers, as it acts upstream of RAS, irrespective of the specific KRAS mutation.[4] While small molecule inhibitors of the SOS1-RAS interaction have been developed, the PROTAC technology offers an alternative and potentially more potent approach.[3] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5] A typical PROTAC consists of a ligand that binds the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[5]

This guide details the synthesis of SOS1 PROTACs using "this compound" as the warhead, which is designed to be coupled with an E3 ligase ligand, such as pomalidomide, to recruit the Cereblon (CRBN) E3 ligase.[6]

SOS1 Signaling Pathway

The diagram below illustrates the central role of SOS1 in the activation of the RAS/MAPK signaling cascade. Growth factor binding to a Receptor Tyrosine Kinase (RTK) initiates a signaling cascade that recruits the GRB2/SOS1 complex to the plasma membrane, where SOS1 catalyzes the exchange of GDP for GTP on RAS, leading to its activation and downstream signaling.

Caption: SOS1-mediated activation of the RAS/MAPK signaling pathway.

Synthesis of SOS1 PROTACs

General Synthesis Workflow

The synthesis of an SOS1 PROTAC from this compound involves a standard chemical coupling reaction to connect it to a pomalidomide-linker moiety. This is typically an amide bond formation, which is a robust and widely used reaction in medicinal chemistry.

Caption: General workflow for the synthesis of an SOS1 PROTAC.

Protocol: Amide Coupling for SOS1 PROTAC Synthesis

This protocol describes a general procedure for the synthesis of an SOS1 PROTAC via amide bond formation, assuming this compound possesses a carboxylic acid group and is coupled to a pomalidomide-linker with a terminal amine.

Materials and Reagents:

-

This compound (with a terminal carboxylic acid)

-

Pomalidomide-linker-amine conjugate

-

O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

-

Standard laboratory glassware (oven-dried)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Dissolution: Dissolve the intermediate in anhydrous DMF (concentration approx. 0.1 M).

-

Activation: To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

-

Coupling: Add the pomalidomide-linker-amine conjugate (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with water.

-

Extract the aqueous layer three times with an organic solvent such as DCM or Ethyl Acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the desired SOS1 PROTAC.

-

Characterization: Confirm the identity and purity of the final SOS1 PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Evaluation of SOS1 PROTACs

Workflow for Biological Assays

After successful synthesis and purification, the biological activity of the SOS1 PROTAC is assessed through a series of in vitro cellular assays to confirm target engagement and functional consequences.

Caption: Workflow for the biological evaluation of synthesized SOS1 PROTACs.

Protocol: Western Blot for SOS1 Degradation

This protocol is for determining the degradation of SOS1 protein in cancer cells following treatment with a synthesized PROTAC.

Procedure:

-

Cell Seeding: Seed KRAS-mutant cancer cells (e.g., SW620, A549) in 6-well plates and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with increasing concentrations of the SOS1 PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO). Incubate for 18-24 hours.

-

Cell Lysis:

-

Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against SOS1 overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., β-actin or GAPDH).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis: Quantify the band intensities using densitometry software. Normalize the SOS1 signal to the loading control and calculate the percentage of remaining SOS1 protein relative to the vehicle-treated control. The DC₅₀ (concentration for 50% degradation) value can be determined by plotting the percentage of degradation against the logarithm of the PROTAC concentration.

Protocol: Cell Viability Assay

This protocol is for assessing the anti-proliferative effect of the SOS1 PROTACs.

Procedure:

-

Cell Seeding: Seed cancer cells in opaque 96-well plates at an appropriate density and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the SOS1 PROTAC. Include wells with vehicle control (DMSO) and wells with no cells (for background measurement).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

-

Assay:

-

Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Measure the luminescence using a plate reader.

-

Analysis: Subtract the background luminescence (no-cell control) from all measurements. Normalize the data to the vehicle-treated control cells (defined as 100% viability). Calculate the IC₅₀ (concentration for 50% inhibition of cell proliferation) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Summary of SOS1 PROTAC Performance Data

The following table summarizes publicly available data on the performance of various SOS1 PROTACs in different KRAS-mutant cancer cell lines. This data serves as a benchmark for newly synthesized compounds.

| PROTAC Identifier | Cell Line | DC₅₀ (Degradation) | IC₅₀ (Proliferation) | E3 Ligase Recruited | Reference |

| P7 | SW620 (KRAS G12V) | ~10 nM (at 6h) | ~50 nM | Cereblon | [7] |

| 11o | SW620 (KRAS G12V) | 7.53 nM | Not Reported | Cereblon | [8] |

| 11o | A549 (KRAS G12S) | 1.85 nM | Not Reported | Cereblon | [8] |

| Degrader 4 | NCI-H358 (KRAS G12C) | 13 nM | 5 nM | Not Specified | [3] |

| Compound 23 | NCI-H358 (KRAS G12C) | Not Reported | Potent Activity | Not Specified | [1] |

| PROTAC Degrader-1 (9d) | NCI-H358 (KRAS G12C) | 98.4 nM | Potent Activity | VHL | [4][9] |

| SIAIS562055 | NCI-H358 (KRAS G12C) | Potent Degradation | Potent Activity | Cereblon | [3] |

Note: Experimental conditions such as treatment duration can significantly affect DC₅₀ and IC₅₀ values. Direct comparison should be made with caution.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize conditions for their specific experimental setup, cell lines, and reagents.

References

- 1. Studying early structural changes in SOS1 mediated KRAS activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. SOS1 PROTAC 9d | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Application Notes and Protocols: Conjugation of SOS1 Ligand Intermediate-3 to a Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Son of Sevenless homolog 1 (SOS1) is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of RAS proteins, key regulators of cell proliferation and survival.[1] Hyperactivation of the RAS/MAPK pathway, often due to mutations in RAS, is a hallmark of many cancers, making SOS1 an attractive therapeutic target.[1][2] One emerging therapeutic strategy is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of a target protein.[][4][5]

PROTACs consist of a ligand that binds to the protein of interest (in this case, SOS1), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[][4][6] The formation of a ternary complex between the PROTAC, the target protein, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[] The linker is a crucial component of a PROTAC, as its length and chemical nature significantly influence the efficacy of the resulting degrader.[4][5]

This document provides a detailed protocol for the conjugation of a hypothetical "SOS1 Ligand intermediate-3" to a linker, a key step in the synthesis of an SOS1-targeting PROTAC. For the purpose of this protocol, we will assume that this compound has been functionalized with a terminal alkyne group, and the linker possesses a terminal azide group. This enables the use of a highly efficient and widely used bioconjugation method known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[][7]

Signaling Pathway of SOS1

SOS1 is a key activator of RAS proteins. Upon stimulation of receptor tyrosine kinases (RTKs), SOS1 is recruited to the cell membrane where it facilitates the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS then triggers downstream signaling cascades, most notably the MAPK/ERK pathway, which promotes cell growth, differentiation, and survival.[1] Inhibiting the SOS1-RAS interaction is a key strategy to downregulate this pathway in cancer.[1][2]

Caption: Simplified SOS1 signaling pathway.

Experimental Protocol: Conjugation via Click Chemistry

This protocol describes the conjugation of an alkyne-functionalized this compound to an azide-functionalized PEG linker.

Materials:

-

Alkyne-functionalized this compound

-

Azide-functionalized PEG linker (e.g., Azido-PEG4-amine)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethylformamide (DMF), anhydrous

-

Water, deionized

-

Reverse-phase HPLC system for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Alkyne-functionalized this compound in anhydrous DMF.

-

Prepare a 12 mM stock solution of the Azide-functionalized PEG linker in anhydrous DMF.

-

Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

-

Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in deionized water.

-

-

Reaction Setup:

-

In a clean, dry reaction vial, add 100 µL of the 10 mM Alkyne-functionalized this compound stock solution (1 µmol, 1 equivalent).

-

Add 100 µL of the 12 mM Azide-functionalized PEG linker stock solution (1.2 µmol, 1.2 equivalents).

-

Add 780 µL of anhydrous DMF to the reaction vial.

-

In a separate microcentrifuge tube, premix the catalyst solution:

-

Add 10 µL of the 50 mM CuSO₄·5H₂O stock solution.

-

Add 10 µL of the 50 mM THPTA stock solution.

-

Vortex briefly.

-

-

-

Reaction Initiation and Incubation:

-

Add the 20 µL of the premixed CuSO₄/THPTA solution to the reaction vial containing the SOS1 ligand and linker.

-

Add 20 µL of the freshly prepared 100 mM sodium ascorbate stock solution to initiate the reaction.

-

Seal the vial and vortex gently to mix.

-

Incubate the reaction at room temperature for 4-12 hours with gentle stirring. Monitor the reaction progress by LC-MS.

-

-

Purification:

-

Once the reaction is complete, quench the reaction by adding a small amount of EDTA solution to chelate the copper.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by reverse-phase HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

Collect the fractions containing the desired product.

-

-

Characterization:

-

Confirm the identity and purity of the conjugated product using mass spectrometry (to verify the molecular weight) and NMR spectroscopy (to confirm the structure).

-

Experimental Workflow Diagram

Caption: Workflow for the conjugation of SOS1 Ligand to a linker.

Data Presentation

The following table summarizes the quantitative data for the described protocol.

| Parameter | Value |

| Reactants | |

| Alkyne-SOS1 Ligand Intermediate-3 | 1.0 equivalent |

| Azide-PEG Linker | 1.2 equivalents |

| Catalyst System | |

| CuSO₄·5H₂O | 0.05 equivalents |

| Sodium Ascorbate | 0.2 equivalents |

| THPTA | 0.05 equivalents |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 4-12 hours |

| Expected Outcome | |

| Yield | > 80% (typical for click chemistry) |

| Purity (post-HPLC) | > 95% |

Logical Relationship of PROTAC Components

The final PROTAC molecule is a heterobifunctional entity designed to bring the target protein (SOS1) and an E3 ubiquitin ligase into close proximity.

Caption: Logical structure of an SOS1-targeting PROTAC.

Conclusion